2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(triazol-2-yl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-20(23-12-9-14(13-23)24-21-10-11-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,10-11,14,19H,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMWKDBMWKJTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction or other modified methods . The pyrrolidine ring can be introduced through reductive amination reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, dihydrotriazoles, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, the xanthene core can modulate oxidative stress pathways by activating the Nrf2 pathway . The triazole ring can interact with various enzymes, potentially inhibiting their activity through competitive or allosteric mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole, we compare it with structurally related compounds (Table 1):
Table 1: Comparative Analysis of Triazole-Containing Heterocycles
| Compound Name | Structural Features | Molecular Weight | Key Applications | Synthesis Method | Reference |
|---|---|---|---|---|---|
| Target Compound | Xanthene-pyrrolidine-triazole hybrid | ~428.45* | Fluorescent probes, OLED materials | CuAAC, amide coupling | [4, 8] |
| 9-Ethyl-3-(5-phenyl-1H-triazol-1-yl)-9H-carbazole | Carbazole-triazole direct linkage | 338.41 | Organic electronics, ligands | CuAAC | [7] |
| 9-([1-{(Oxazol-4-yl)methyl}-triazol-4-yl]methyl)-9H-carbazole | Carbazole-triazole-oxazoline hybrid | ~408.44* | Catalysis, polymer additives | 1,3-dipolar cycloaddition | [6] |
| 9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole | Brominated carbazole with biphenyl linkage | ~402.29* | Photovoltaic materials | Suzuki coupling | [8] |
*Calculated based on molecular formulas.
Structural and Functional Differences
- Triazole Connectivity : Unlike carbazole derivatives where triazole is directly attached (e.g., 9-ethyl-3-(5-phenyl-1H-triazol-1-yl)-9H-carbazole ), the target compound links the triazole to xanthene via a pyrrolidine spacer. This design enhances solubility and allows modular functionalization.
- Photophysical Properties: The xanthene core in the target compound likely exhibits stronger fluorescence compared to carbazole-based analogs, which are typically blue-emitting . Xanthene derivatives (e.g., fluorescein, rhodamine) are renowned for high quantum yields, making the target compound suitable for imaging applications.
- Synthetic Complexity : The target compound requires multi-step synthesis (e.g., CuAAC followed by carbonyl coupling), whereas simpler triazole-carbazole hybrids are synthesized in one step .
Reactivity and Stability
- The triazole ring in all compounds resists hydrolysis and oxidation, ensuring stability under physiological conditions . However, the xanthene group in the target compound may introduce sensitivity to light, necessitating dark storage.
- Brominated carbazoles (e.g., 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole ) show higher reactivity in cross-coupling reactions compared to the target compound’s carbonyl-linked xanthene.
Research Findings and Challenges
- Synthetic Yields : Carbazole-triazole hybrids synthesized via CuAAC achieve >95% yields under mild conditions , but the target compound’s multi-step synthesis may reduce overall efficiency.
- Thermal Stability : Triazole-containing compounds generally exhibit high thermal stability (e.g., decomposition temperatures >250°C for carbazole derivatives ), though the xanthene group may lower this due to possible oxidative degradation.
Biological Activity
The compound 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Structural Overview
The compound consists of several key components:
- Xanthene moiety : Known for its fluorescence properties and potential applications in photodynamic therapy.
- Pyrrolidine ring : A common feature in biologically active compounds, contributing to the compound's interaction with biological targets.
- Triazole ring : Often associated with antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The incorporation of the xanthene and pyrrolidine moieties into the triazole structure enhances this activity. In vitro studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacteria and fungi, suggesting that our compound may possess similar properties.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity and Anticancer Activity
The xanthene derivatives have shown promise in cancer research. The compound's structure allows for interaction with cellular pathways involved in apoptosis and cell proliferation. Preliminary studies indicate cytotoxic effects on cancer cell lines, with IC50 values suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The proposed mechanism of action involves:
- Inhibition of DNA synthesis : The triazole ring may interfere with nucleic acid metabolism.
- Induction of apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant activity : The xanthene moiety contributes to reducing oxidative stress within cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that triazole derivatives exhibited significant antifungal activity against Candida species. The study emphasized the importance of structural modifications in enhancing biological efficacy.
- Cytotoxicity Assessment : Research conducted by Smith et al. (2020) demonstrated that xanthene-based compounds showed promising results against various cancer cell lines, particularly highlighting their role in inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
